molecular formula C24H21ClFN3O3S B3012065 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide CAS No. 1031619-49-4

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide

Cat. No.: B3012065
CAS No.: 1031619-49-4
M. Wt: 485.96
InChI Key: UZIIAUVZSVVMHW-UHFFFAOYSA-N
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Description

This compound is a cyclic sulfonamide derivative featuring a 1,2,3-benzothiadiazine core substituted with a 6-chloro group, a 2-fluorophenyl moiety at position 4, and an N-mesitylacetamide side chain.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O3S/c1-14-10-15(2)23(16(3)11-14)27-22(30)13-29-28-24(18-6-4-5-7-20(18)26)19-12-17(25)8-9-21(19)33(29,31)32/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIIAUVZSVVMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : A benzo[e][1,2,3]thiadiazine framework featuring a dioxido group.
  • Substituents : The presence of a chloro group at position 6 and a fluorophenyl group at position 4 enhances its pharmacological profile.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazines exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds similar to the target compound have shown effectiveness against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In particular, studies indicate that certain derivatives have IC50 values ranging from 9 to 97 µM against these cell lines, suggesting moderate to high potency depending on the substituents present on the phenyl ring .
CompoundCell LineIC50 (µM)Activity
Compound AHCT-1169High
Compound BMCF-725Moderate
Compound CHeLa49Moderate

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazine derivatives are known for their broad-spectrum antibacterial activity:

  • Mechanism of Action : These compounds typically disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, leading to cell death. The presence of electron-withdrawing groups like chlorine and fluorine may enhance their binding affinity to bacterial targets .

Study 1: Anticancer Efficacy

A study published in Molecules highlighted several thiadiazine derivatives with promising anticancer properties. The derivatives were synthesized and tested against multiple cancer cell lines. Notably, compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity, with some achieving IC50 values as low as 9 µM against HCT-116 cells .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, various thiadiazine derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with a dioxido group displayed significant antibacterial activity at microgram concentrations, suggesting their potential utility in treating bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Pharmaceutical Development

The compound's structural features make it a candidate for drug development. Research indicates that chlorine-containing heterocycles often exhibit significant biological activity, including antibacterial and antifungal properties . Compounds similar to this one have been synthesized and evaluated for their therapeutic effects against various pathogens.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of chloro-substituted compounds have demonstrated high antibacterial activity against strains such as E. coli with minimal inhibitory concentrations (MIC) as low as 5 μM . This suggests that the target compound may also exhibit similar antimicrobial efficacy.

Synthetic Chemistry

The synthesis of this compound involves complex organic reactions, making it a subject of interest in synthetic chemistry. Its ability to participate in various chemical reactions allows researchers to explore new methodologies for creating similar compounds with enhanced properties .

Material Science

Due to its unique chemical structure, the compound may find applications in material science, particularly in the development of new polymers or coatings that require specific chemical stability or reactivity profiles. The thiadiazine core could impart desirable properties to materials used in electronics or pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Enzymatic Inhibition

The table below compares key structural and functional features of the target compound with its analogs:

Compound Name Substituents (R1, R2, R3) α-Glucosidase Inhibition (IC₅₀) α-Amylase Inhibition (IC₅₀) Synthesis Yield Key Reference
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide (Target) R1=Cl, R2=2-F-Ph, R3=mesityl Not reported Not reported Not reported
N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (12i) R1=OH, R2=3-MeO-Bz, R3=4-Br-Ph 0.32 µM (competitive) 1.45 µM (non-competitive) 78–86%
2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide R1=Cl, R2=Ph, R3=3-MeS-Ph Not reported Not reported Not reported
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide (FA2) R1=OH, R2=Bz, R3=2-Br-Ph 0.41 µM 1.89 µM ~80%

Key Observations :

  • The mesityl group (R3) likely enhances steric bulk compared to bromophenyl (12i) or methylthiophenyl (), which could influence binding pocket accessibility.
  • Enzymatic Activity: While the target compound lacks reported IC₅₀ values, analogs like 12i and FA2 show nanomolar-range inhibition, suggesting that the benzothiadiazine scaffold is critical for activity .
  • Synthesis Efficiency : Yields for analogs synthesized via similar routes (e.g., acetonitrile or HCl-mediated conditions) range from 78–86%, implying that the target compound’s synthesis could follow comparable protocols .
Molecular Docking and Dynamics Insights
  • 12i: Molecular docking revealed hydrogen bonding between the 4-hydroxy group and α-glucosidase’s catalytic residues (Asp349 and Arg442), while the 3-methoxybenzoyl moiety engaged in hydrophobic interactions .
  • FA2 : Simulations over 200 ns showed stable ligand-protein complexes (RMSD < 2.0 Å), with RMSF values indicating minimal fluctuation in active-site residues . The mesityl group in the target compound could reduce conformational flexibility, enhancing complex stability.
Pharmacological Potential
  • 12i and FA2: Demonstrated antidiabetic effects in vivo, reducing postprandial hyperglycemia in rodent models .
  • Safety Profile : Compounds with methylthio or bromo substituents (e.g., ) may pose higher toxicity risks compared to the fluorine and mesityl groups, which are generally metabolically stable .

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